molecular formula C20H21N3O3S2 B2957187 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide CAS No. 941905-64-2

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2957187
CAS No.: 941905-64-2
M. Wt: 415.53
InChI Key: XLJCPWJCQCIXNQ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzothiazole ring (a benzene ring fused to a thiazole ring), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a sulfonyl group attached to the benzamide moiety .

Scientific Research Applications

Below are examples of the types of research being conducted in related areas, as indicated by the results:

  • Anticancer Activity : The design and synthesis of novel compounds, such as 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, evaluated for in vitro anticancer activity, demonstrating the approach toward developing new therapeutic agents (Rasal, Sonawane, & Jagtap, 2020).

  • Antibacterial and Antitubercular Agents : Research into new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds showing good antibacterial and antitubercular activities, highlighting the ongoing search for new treatments for infectious diseases (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

  • Antimicrobial Agents : The synthesis and evaluation of new heterocyclic compounds incorporating antipyrine moiety for antimicrobial activities, demonstrating the diverse applications of synthetic chemistry in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

The future research directions for this compound could involve further investigation of its potential biological activities, such as its potential anticonvulsant activity . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-8-9-17-18(14(13)2)21-20(27-17)22-19(24)15-6-5-7-16(12-15)28(25,26)23-10-3-4-11-23/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCPWJCQCIXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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